

Application Notes and Protocols for Quantification of P2X7R Expression with [11C]GSK1482160

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GSK-1482160	
Cat. No.:	B1264793	Get Quote

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Introduction

The purinergic receptor P2X7 (P2X7R) is a ligand-gated ion channel that plays a crucial role in neuroinflammation.[1][2] Its expression is upregulated in activated microglia and other immune cells, making it a valuable biomarker for a variety of neurodegenerative and inflammatory diseases. [11C]GSK1482160 is a potent and selective P2X7R antagonist that readily crosses the blood-brain barrier and has been successfully developed as a positron emission tomography (PET) radioligand for the in vivo quantification of P2X7R expression.[1][2] These application notes provide detailed protocols for the use of [11C]GSK1482160 in preclinical research settings.

Data Presentation Table 1: In Vitro Binding Characteristics of [11C]GSK1482160



Parameter	Cell/Tissue Preparation	Value	Reference	
Dissociation Constant (Kd)	HEK293-hP2X7R membranes	1.15 ± 0.12 nM	[1][2]	
HEK293-hP2X7R living cells	5.09 ± 0.98 nM			
Receptor Density	HEK293-hP2X7R membranes	3.03 ± 0.10 pmol/mg	[1][2]	
Inhibition Constant (Ki)	HEK293-hP2X7R living cells	2.63 ± 0.6 nM		
Association Rate Constant (kon)	HEK293-hP2X7R cells	0.2312 ± 0.01542 min ⁻¹ nM ⁻¹	[1][2]	
Dissociation Rate Constant (koff)	HEK293-hP2X7R cells	0.2547 ± 0.0155 min ⁻¹	[1][2]	
Binding Potential (kon/koff)	HEK293-hP2X7R cells	1.0277 ± 0.207	[1][2]	

Table 2: In Vivo Quantification of P2X7R with [11C]GSK1482160 in Animal Models of Neuroinflammation

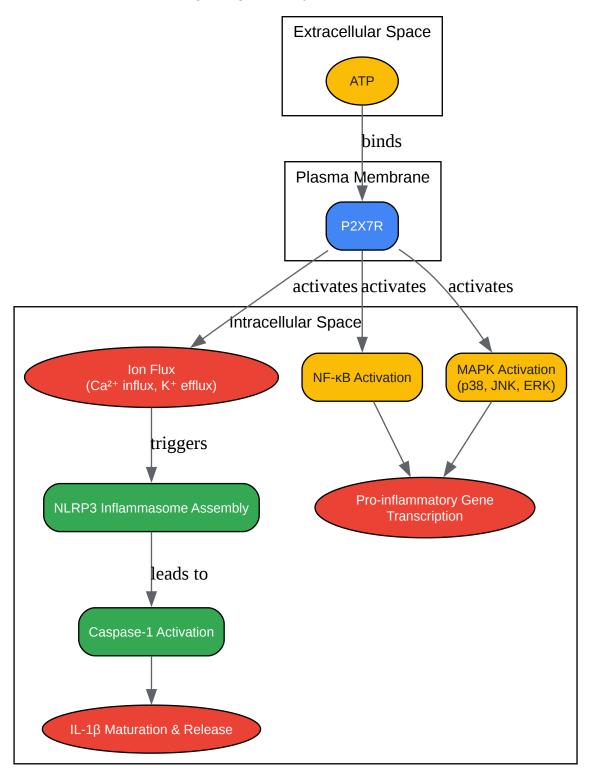


Animal Model	Treatment	Brain Region	Fold Increase in Tracer Uptake (vs. Control)	Blocking with excess GSK148216 0	Reference
Mouse	Lipopolysacc haride (LPS)	Whole Brain	3.2-fold	97%	[2]
Cortical Regions & Hippocampus	Statistically significant increase in total distribution volume	Statistically significant decrease in total distribution volume	[2]		
Rat	Experimental Autoimmune Encephalomy elitis (EAE) - Peak Stage	Lumbar Spinal Cord	4.2-fold (vs. Sham)	Not Reported	
Experimental Autoimmune Encephalomy elitis (EAE) - Remitting Stage	Lumbar Spinal Cord	2.2-fold (vs. Sham)	Not Reported		

Signaling Pathways and Experimental Workflows



P2X7R Signaling Pathway in Neuroinflammation



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Caption: P2X7R signaling cascade in neuroinflammation.



Experimental Workflow for [11C]GSK1482160 PET Imaging Preparation [11C]GSK14821<u>60</u> **Animal Model Induction** Radiosynthesis (e.g., LPS, EAE) PET/CT Imaging **Animal Preparation** (Anesthesia) **Tracer Administration** (i.v. injection) Dynamic PET Scan CT Scan (Attenuation Correction) Data Analysis Image Reconstruction Region of Interest (ROI) Definition Tracer Kinetic Modeling

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Caption: Workflow for [11C]GSK1482160 PET imaging and analysis.

Quantification of **Binding Parameters**



Experimental Protocols Protocol 1: Radiosynthesis of [11C]GSK1482160

This protocol is based on previously published methods.

Materials:

- Desmethyl-GSK1482160 or Boc-protected desmethyl-GSK1482160 precursor
- [11C]CH3OTf (Methyl triflate)
- · HPLC system for purification
- Solid-phase extraction (SPE) cartridges

Procedure:

- Produce [11C]CO2 via a cyclotron.
- Convert [11C]CO2 to [11C]CH3OTf.
- Perform N-[11C]methylation by reacting the desmethyl-GSK1482160 or Boc-protected desmethyl-GSK1482160 precursor with [11C]CH3OTf.
- Purify the resulting [11C]GSK1482160 using HPLC.
- Isolate and formulate the final product using SPE.
- Perform quality control to determine radiochemical purity and specific activity.

Expected Outcome:

- Radiochemical yield: 30-50% (decay corrected to end of bombardment).
- Radiochemical purity: >99%.
- Specific activity: 370-1110 GBq/μmol.
- Total synthesis time: ~40 minutes.



Protocol 2: In Vitro Saturation Binding Assay

Materials:

- HEK293 cells expressing human P2X7R (HEK293-hP2X7R) membrane preparation
- [11C]GSK1482160
- Non-radiolabeled GSK1482160 (for determining non-specific binding)
- Assay buffer: 50 mM Tris-HCl, pH 7.4, 0.1% bovine serum albumin
- Filter plates (e.g., GF/B UniFilter plates)
- Scintillation counter or phosphor imager

Procedure:

- Incubate membrane protein (0.054 mg/mL) with increasing concentrations of [11C]GSK1482160 (e.g., 0.15–15,000 pM) for 20 minutes at 22°C.[3]
- For non-specific binding, incubate parallel samples with the addition of a high concentration of non-radiolabeled GSK1482160 (e.g., 10 μM).[3]
- Terminate the binding reaction by rapid filtration through the filter plates.
- Wash the filters to remove unbound radioligand.
- Quantify the radioactivity on the filters using a scintillation counter or phosphor imager.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Analyze the data using non-linear regression to determine the Kd and receptor density.

Protocol 3: In Vivo PET/CT Imaging in a Mouse Model of Neuroinflammation

1. Animal Model Induction (LPS Model):



- Administer lipopolysaccharide (LPS) to mice via intraperitoneal (i.p.) injection. A typical dose is 5 mg/kg.
- Allow for the development of neuroinflammation. Peak microglial activation is often observed around 72 hours post-injection.[2]
- 2. Animal Preparation for Imaging:
- Fast the animals for 4-6 hours prior to the scan to reduce blood glucose levels.
- Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
- Place the animal on the scanner bed and monitor vital signs (respiration, temperature)
 throughout the procedure.
- 3. PET/CT Image Acquisition:
- Perform a CT scan for anatomical reference and attenuation correction.
- Administer [11C]GSK1482160 via tail vein injection as a bolus (e.g., 3.7-7.4 MBq).
- Immediately start a dynamic PET scan for 60-90 minutes.
- For blocking studies, administer an excess of non-radiolabeled GSK1482160 (e.g., 1 mg/kg)
 10 minutes prior to the radiotracer injection.[3]
- 4. Image Analysis and Quantification:
- Reconstruct the dynamic PET images.
- Co-register the PET images with the CT images.
- Define regions of interest (ROIs) on the brain images using an appropriate brain atlas.
- Extract time-activity curves (TACs) for each ROI.



- Perform tracer kinetic modeling on the TACs. A 2-tissue compartment, 5-parameter model is often employed.[3]
- From the kinetic modeling, determine the total distribution volume (VT), which is an indicator of radiotracer binding.
- Compare VT values between control and disease model animals, and between baseline and blocking conditions to assess specific binding.

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- To cite this document: BenchChem. [Application Notes and Protocols for Quantification of P2X7R Expression with [11C]GSK1482160]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1264793#quantification-of-p2x7r-expression-with-11c-gsk1482160]

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